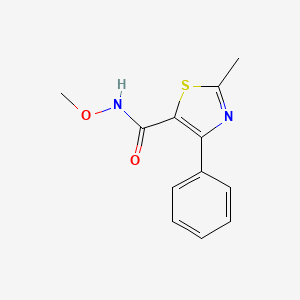
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane typically involves the reaction of 3-phenylprop-2-en-1-yl halides with dithiolane derivatives under basic conditions. One common method includes the use of potassium carbonate as a base in a solvent such as acetone, where the reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylprop-2-en-1-yl group, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Potassium carbonate, acetone, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, potentially leading to the modulation of biological pathways. The phenylprop-2-en-1-yl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-yl derivatives: Compounds with similar phenylprop-2-en-1-yl groups but different functional groups attached.
Dithiolane derivatives: Compounds with dithiolane rings but different substituents on the ring.
Uniqueness
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane is unique due to the combination of the dithiolane ring and the phenylprop-2-en-1-yl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
765288-98-0 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H14S2/c1-2-5-11(6-3-1)7-4-8-12-13-9-10-14-12/h1-7,12H,8-10H2 |
InChI Key |
UCZOTDRBTDJOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


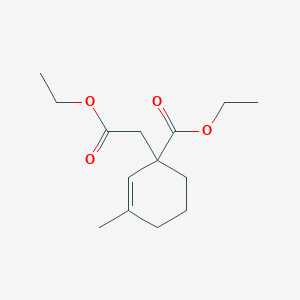




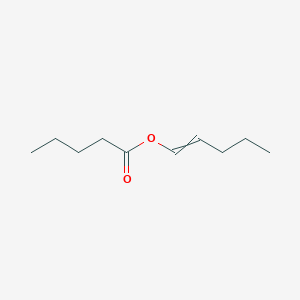
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
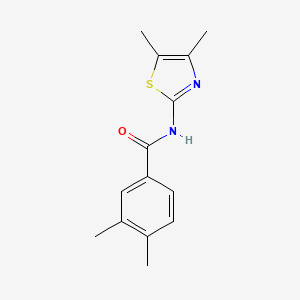
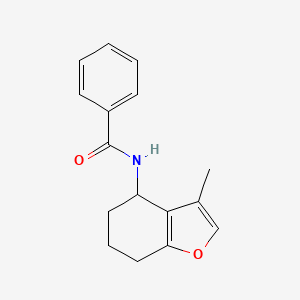
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
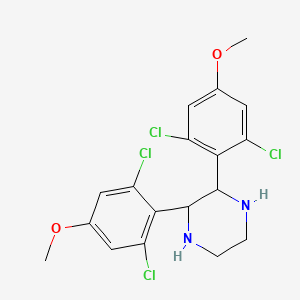
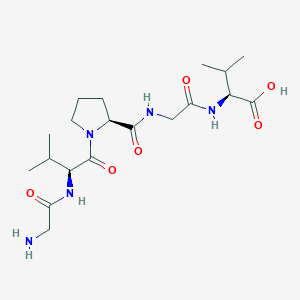
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
